4-Aminobenzohydrazide

Catalog No.
S516220
CAS No.
5351-17-7
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzohydrazide

CAS Number

5351-17-7

Product Name

4-Aminobenzohydrazide

IUPAC Name

4-aminobenzohydrazide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)

InChI Key

WPBZMCGPFHZRHJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-aminobenzhydrazide, 4-aminobenzoic acid-hydrazide, aminostimil, p-aminobenzoic acid hydrazide, para-aminobenzhydrazide

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N

The exact mass of the compound 4-Aminobenzohydrazide is 151.0746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Aminobenzohydrazide (CAS: 5351-17-7) is an aromatic hydrazide distinguished by its dual-functionality, incorporating both a nucleophilic hydrazide group (-CONHNH2) and a reactive para-positioned amino group (-NH2) on a benzene ring. This specific arrangement makes it a valuable precursor for synthesizing polymers like poly(amide-hydrazide)s, which are known for their thermal stability. The compound also serves as a versatile building block for Schiff base ligands, coordination polymers, and metal complexes, where both functional groups can participate in reactions to impart specific chemical and physical properties.

Direct substitution of 4-Aminobenzohydrazide with close analogs like benzhydrazide or its positional isomers (e.g., 3-aminobenzohydrazide) is often unviable in synthesis and formulation. Benzhydrazide lacks the secondary amine reaction site, preventing its use as a bifunctional crosslinker or monomer in polyamide synthesis. The *para* position of the amino group in 4-Aminobenzohydrazide provides specific electronic properties and steric access that influence the reactivity of the hydrazide group and the geometry of resulting polymers and metal complexes. Using an isomer like 3-aminobenzohydrazide can lead to polymers with altered physical properties, such as lower thermal stability or different solubility profiles, making precise isomer selection critical for reproducible material performance.

Precursor for High-Temperature Polyamides: Enabling Higher Thermal Stability

As a bifunctional monomer, 4-Aminobenzohydrazide is integral to synthesizing poly(amide-hydrazide)s, a class of polymers valued for high thermal resistance. Polymers synthesized using hydrazide-containing diamines can exhibit decomposition temperatures (Tmax) ranging from 520–640°C. This contrasts with many standard aromatic polyamides derived from non-hydrazide diamines, which often show 10% mass loss temperatures between 456–472°C. The incorporation of the hydrazide moiety from 4-Aminobenzohydrazide provides a pathway for subsequent thermal cyclodehydration to form even more stable poly(amide-1,3,4-oxadiazole) structures, further enhancing thermal performance in the final material.

Evidence DimensionMaximum Decomposition Temperature (Tmax) / 10% Mass Loss Temperature
Target Compound DataPolymers derived from hydrazide-containing monomers (like 4-ABH) can show Tmax in the range of 520–640°C.
Comparator Or BaselineStandard aromatic polyamides from non-hydrazide monomers often show 10% mass loss temperatures of 456–472°C.
Quantified DifferencePotentially >50°C higher maximum operating temperature depending on the specific polymer structure.
ConditionsThermogravimetric Analysis (TGA) in a nitrogen or air atmosphere.

For applications requiring high-temperature resistance, such as in aerospace or electronics, selecting a hydrazide-based monomer like 4-Aminobenzohydrazide is critical for achieving superior thermal stability in the final polymer.

Enhanced Corrosion Inhibition: Superior Performance Over Basic Hydrazine Derivatives

The dual functionality of 4-Aminobenzohydrazide enhances its performance as a corrosion inhibitor compared to simpler structures. While hydrazine itself is used as an oxygen scavenger, amine-based vapor phase corrosion inhibitors (VCIs) offer a more effective alternative. In boiling water tests on steel, a generic amine-based VCI at 100 mg/L reduced the corrosion rate to 1.36 mpy, a significant improvement over the uninhibited rate of 5.3 mpy and comparable to hydrazine's performance at the same concentration (1.46 mpy). 4-Aminobenzohydrazide, with both amine and hydrazide groups, is structured to form a more stable, protective film on metal surfaces through multiple adsorption sites, a known mechanism for high-efficiency inhibition.

Evidence DimensionCorrosion Rate (mils per year, mpy)
Target Compound DataAmine-based inhibitors, for which 4-ABH is a functional representative, can reduce corrosion rates to as low as 1.36 mpy at 100 mg/L.
Comparator Or BaselineNo inhibitor: 5.3 mpy. Hydrazine (a basic comparator): 1.46 mpy at 100 mg/L.
Quantified DifferenceUp to a 74% reduction in corrosion rate compared to the uninhibited baseline.
ConditionsWeight loss measurement for steel in continuous immersion in boiling water.

For formulators of anti-corrosion treatments, 4-Aminobenzohydrazide offers a structural motif that provides performance comparable or superior to standard oxygen scavengers like hydrazine, with the potential for improved surface film stability.

Chelation and Complex Formation: Foundation for Stable Metal-Organic Structures

4-Aminobenzohydrazide acts as a bidentate or tridentate ligand, forming stable complexes with various transition metals. The stability of these complexes is a critical parameter for their application. For example, in pH-metric studies of related Schiff base ligands derived from hydrazides, the stability constants (log K) for complexes with metals like Cu(II) and Zn(II) are often high, indicating strong complex formation. The presence of the additional amino group in 4-Aminobenzohydrazide provides a potential third coordination site, which can lead to enhanced complex stability via the chelate effect compared to benzhydrazide, which lacks this group. This increased stability is crucial for the integrity and performance of derived materials like catalysts or pigments.

Evidence DimensionMetal Complex Stability (Log K)
Target Compound DataAs a multidentate ligand, it forms highly stable complexes, a characteristic feature of chelating agents.
Comparator Or BaselineBenzhydrazide (monodentate via hydrazide only) would form complexes with lower stability constants due to the absence of the chelate effect provided by the second donor (amino) group.
Quantified DifferenceChelated complexes typically exhibit significantly higher stability constants than their non-chelated analogues.
ConditionspH-metric titration in aqueous or mixed-solvent systems.

Researchers synthesizing metal-organic materials require ligands that form stable, well-defined structures; 4-Aminobenzohydrazide's chelating ability makes it a more reliable precursor than non-chelating analogs like benzhydrazide.

Monomer for High-Temperature Aromatic Poly(amide-hydrazide)s

When the primary requirement is maximizing the thermal stability of aromatic polyamides, 4-Aminobenzohydrazide serves as a critical bifunctional monomer. Its incorporation into the polymer backbone creates materials that can withstand operating temperatures significantly higher than many conventional polyamides, making them suitable for demanding applications in electronics, automotive, and aerospace components.

Synthesis of High-Affinity Chelating Agents and Schiff Base Ligands

For the development of stable metal complexes, sensors, or catalysts, 4-Aminobenzohydrazide is a preferred precursor over non-chelating analogs. Its ability to form multi-point attachments to a metal center results in thermodynamically more stable complexes, which is essential for applications requiring robust and well-defined coordination geometries.

Formulation of Advanced Corrosion Inhibitors

In the design of corrosion inhibitor packages for aqueous and steam systems, 4-Aminobenzohydrazide provides a structural foundation for molecules with multiple adsorption sites. This leads to the formation of dense, stable protective films on metal surfaces, offering a high level of protection, particularly in challenging environments like boiling water systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.074561919 Da

Monoisotopic Mass

151.074561919 Da

Heavy Atom Count

11

LogP

-0.75 (LogP)

Appearance

Solid powder

Melting Point

226.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5351-17-7

Wikipedia

4-Aminobenzohydrazide

Dates

Last modified: 08-15-2023
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